2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine
Description
2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine is a benzofuran-derived amine characterized by a partially saturated benzofuran ring (2,3-dihydro structure) with an ethanamine side chain at the 5-position. This compound class is of interest in medicinal chemistry and organic synthesis, particularly as intermediates or precursors for pharmacologically active molecules.
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRWGOBKFDGTJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301342046 | |
| Record name | 2,3-Dihydro-5-benzofuranethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301342046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454483-94-4 | |
| Record name | 2,3-Dihydro-5-benzofuranethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454483-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted phenols with ethylamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Fluorinated Hydrazide-Hydrazones (Compounds 187 and 188)
- Structure : Derivatives of 2-(2,3-dihydro-1-benzofuran-5-yl)acetohydrazide, featuring fluorinated aromatic substituents (e.g., 4-fluoro-2-hydroxyphenyl or 4-fluorophenyl groups) .
- Synthesis: Synthesized via refluxing with ketones in ethanol and glacial acetic acid, yielding 86% (187) and 82% (188) .
- Key Differences :
5-APDB and 6-APDB Derivatives
Thiazole Derivatives (PI-21256 and PI-21257)
- Structure : Thiazole rings coupled to the dihydrobenzofuran core (e.g., 2-(2,3-dihydro-1-benzofuran-5-yl)thiazole-4-carbonyl chloride) .
- Molecular Data: PI-21256: C13H10ClNO2S, MW 279.74 g/mol, CAS 306936-09-4. PI-21257: C12H8ClNO2S, MW 265.72 g/mol, CAS 306936-10-7 .
Comparative Data Table
Pharmacological and Regulatory Considerations
- Antimicrobial Potential: Fluorinated hydrazones (187/188) show promise, suggesting that structural modifications (e.g., fluorination) could enhance bioactivity in related compounds .
Biological Activity
2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine, also referred to as a benzofuran derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its neuroprotective effects, antidepressant potential, anti-inflammatory properties, and mechanisms of action, supported by case studies and research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes an ethanamine backbone and a benzofuran moiety. The chemical formula is , and it exhibits distinct reactivity patterns due to its functional groups.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 175.25 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents |
1. Neuroprotective Effects
Research indicates that 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine exhibits neuroprotective properties . A study demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) levels .
Case Study: In a mouse model of traumatic brain injury, the compound significantly reduced neuronal loss and improved functional recovery compared to untreated controls .
2. Antidepressant Activity
Compounds structurally related to this benzofuran derivative have shown promise as antidepressants . The mechanism involves the modulation of neurotransmitter systems such as serotonin and norepinephrine. In preclinical trials, the compound demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test.
3. Anti-inflammatory Properties
The benzofuran moiety is often associated with anti-inflammatory activity . Studies have indicated that this compound can inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases.
Research Findings: In vitro assays revealed that treatment with the compound led to a decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in activated macrophages.
The biological effects of 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine are attributed to its interaction with various molecular targets:
- Receptors: The compound may act on serotonin receptors (5-HT) and adrenergic receptors, influencing mood regulation.
- Enzymatic Activity: It has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other benzofuran derivatives but stands out due to its specific chiral configuration. The following table summarizes the comparison:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-(2-Methylbenzofuran)ethanamine | Antidepressant | Methyl substitution enhances activity |
| 2-(3-Hydroxybenzofuran)ethanamine | Neuroprotective | Hydroxyl group increases solubility |
| 2-(4-Methylbenzofuran)ethanamine | Anti-inflammatory | Methyl group enhances potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
